Cas no 2499715-43-2 (1-Cyclopropene-1-butanoic acid, 3-oxo-, 2,3,4,5,6-pentafluorophenyl ester)

1-Cyclopropene-1-butanoic acid, 3-oxo-, 2,3,4,5,6-pentafluorophenyl ester structure
2499715-43-2 structure
Nome del prodotto:1-Cyclopropene-1-butanoic acid, 3-oxo-, 2,3,4,5,6-pentafluorophenyl ester
Numero CAS:2499715-43-2
MF:C13H7F5O3
MW:306.184901475906
CID:5571112
PubChem ID:165665395

1-Cyclopropene-1-butanoic acid, 3-oxo-, 2,3,4,5,6-pentafluorophenyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,3,4,5,6-Pentafluorophenyl 3-oxo-1-cyclopropene-1-butanoate
    • CPO-PFP
    • 2,3,4,5,6-pentafluorophenyl 4-(3-oxocycloprop-1-en-1-yl)butanoate
    • MFCD34705235
    • EN300-37435118
    • 2499715-43-2
    • Z6485750104
    • 2,3,4,5,6-pentafluorophenyl4-(3-oxocycloprop-1-en-1-yl)butanoate
    • G85997
    • 1-Cyclopropene-1-butanoic acid, 3-oxo-, 2,3,4,5,6-pentafluorophenyl ester
    • Inchi: 1S/C13H7F5O3/c14-8-9(15)11(17)13(12(18)10(8)16)21-7(20)3-1-2-5-4-6(5)19/h4H,1-3H2
    • Chiave InChI: VAQSYBDPDFWNNI-UHFFFAOYSA-N
    • Sorrisi: C1(F)=C(F)C(F)=C(OC(=O)CCCC2C(=O)C=2)C(F)=C1F

Proprietà calcolate

  • Massa esatta: 306.03153489g/mol
  • Massa monoisotopica: 306.03153489g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 6
  • Complessità: 451
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 43.4Ų
  • XLogP3: 2.5

1-Cyclopropene-1-butanoic acid, 3-oxo-, 2,3,4,5,6-pentafluorophenyl ester Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-37435118-0.1g
2,3,4,5,6-pentafluorophenyl 4-(3-oxocycloprop-1-en-1-yl)butanoate
2499715-43-2 95%
0.1g
$515.0 2023-06-02
Enamine
EN300-37435118-0.05g
2,3,4,5,6-pentafluorophenyl 4-(3-oxocycloprop-1-en-1-yl)butanoate
2499715-43-2 95%
0.05g
$344.0 2023-06-02
Enamine
EN300-37435118-0.25g
2,3,4,5,6-pentafluorophenyl 4-(3-oxocycloprop-1-en-1-yl)butanoate
2499715-43-2 95%
0.25g
$735.0 2023-06-02
Enamine
EN300-37435118-0.5g
2,3,4,5,6-pentafluorophenyl 4-(3-oxocycloprop-1-en-1-yl)butanoate
2499715-43-2 95%
0.5g
$1158.0 2023-06-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3902-500MG
CPO-PFP
2499715-43-2 >98.0%(HPLC)(qNMR)
500mg
¥2990.00 2024-04-17
Aaron
AR028W8E-5g
2,3,4,5,6-pentafluorophenyl4-(3-oxocycloprop-1-en-1-yl)butanoate
2499715-43-2 95%
5g
$5950.00 2023-12-15
Aaron
AR028W8E-250mg
2,3,4,5,6-pentafluorophenyl4-(3-oxocycloprop-1-en-1-yl)butanoate
2499715-43-2 95%
250mg
$1036.00 2025-02-17
Aaron
AR028W8E-10g
2,3,4,5,6-pentafluorophenyl4-(3-oxocycloprop-1-en-1-yl)butanoate
2499715-43-2 95%
10g
$8812.00 2023-12-15
Enamine
EN300-37435118-2.5g
2,3,4,5,6-pentafluorophenyl 4-(3-oxocycloprop-1-en-1-yl)butanoate
2499715-43-2 95%
2.5g
$2912.0 2023-06-02
Enamine
EN300-37435118-10.0g
2,3,4,5,6-pentafluorophenyl 4-(3-oxocycloprop-1-en-1-yl)butanoate
2499715-43-2 95%
10g
$6390.0 2023-06-02

1-Cyclopropene-1-butanoic acid, 3-oxo-, 2,3,4,5,6-pentafluorophenyl ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1R:EtN(Pr-i)2, S:CH2Cl2, 0°C; 0°C → rt; 1.5 h, rt
2.1R:NaI, S:THF, 48 h, rt
2.2R:SiO2, overnight, rt
Riferimento
Selective N-terminal cysteine protein modification with cyclopropenones
By Istrate, Alena et al, ChemRxiv, 2020, From ChemRxiv, 1-23

1-Cyclopropene-1-butanoic acid, 3-oxo-, 2,3,4,5,6-pentafluorophenyl ester Raw materials

1-Cyclopropene-1-butanoic acid, 3-oxo-, 2,3,4,5,6-pentafluorophenyl ester Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:2499715-43-2)1-Cyclopropene-1-butanoic acid, 3-oxo-, 2,3,4,5,6-pentafluorophenyl ester
A1028479
Purezza:99%
Quantità:500mg
Prezzo ($):375.0